molecular formula C15H14N2O4 B5608291 2-(2-methoxyphenyl)-N-(3-nitrophenyl)acetamide

2-(2-methoxyphenyl)-N-(3-nitrophenyl)acetamide

Cat. No. B5608291
M. Wt: 286.28 g/mol
InChI Key: XFMQWYYLXWCDAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-amino-4-methoxyphenyl)acetamide, a related compound, involves the reduction of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst with high activity and selectivity, demonstrating the potential for efficient synthesis methods for similar compounds (Zhang Qun-feng, 2008). Another study presents a one-pot synthesis approach for N-(4-hydroxyphenyl)acetamide via the reductive carbonylation of nitrobenzene, indicating the versatility of synthesis techniques for acetamide derivatives (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals a linearly extended conformation, with variations in the interplanar angles between amide groups affecting the compound's properties. This insight into the structure-function relationship can inform the design of related compounds (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).

Chemical Reactions and Properties

The reactions of acetamide derivatives often involve transformations such as acetalation, acetylation, and nitration, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide. These reactions highlight the chemical versatility and reactivity of acetamide compounds, enabling the creation of a wide range of derivatives with diverse properties (Zhang Da-yang, 2004).

Physical Properties Analysis

The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provides insight into the physical properties, such as hydrogen bonding patterns and molecular packing. These structural details are crucial for understanding the material characteristics and potential applications of these compounds (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as their reactivity in synthesis reactions and the formation of hydrogen bonds, are central to their application potential. Studies on compounds like 2,2-Dichloro-N-(3-nitrophenyl)acetamide and its hydrogen bonding characteristics shed light on the molecular interactions and stability of such molecules, contributing to a deeper understanding of their chemical behavior (B. Gowda, S. Foro, H. Fuess, 2008).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-3-2-5-11(14)9-15(18)16-12-6-4-7-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMQWYYLXWCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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